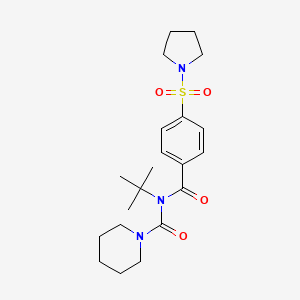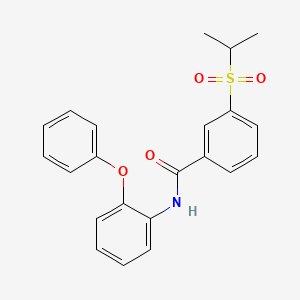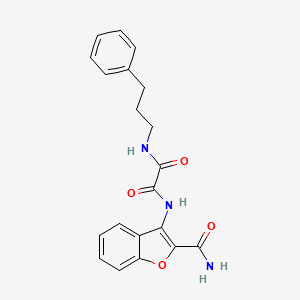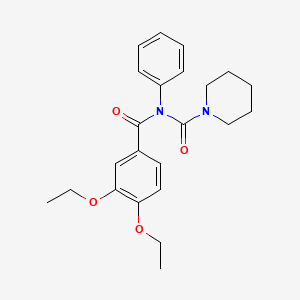
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide, also known as TBPSB, is an organic compound with a wide range of applications in scientific research. This compound has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and drug delivery.
Mécanisme D'action
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide acts as a prodrug, which is a molecule that can be converted into an active drug in the body. When N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide is administered, it is converted into its active form, which is then able to interact with cellular targets. This interaction can lead to a variety of effects, depending on the drug and the target.
Biochemical and Physiological Effects
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can have a variety of biochemical and physiological effects, depending on the drug and the target. For example, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be used to modulate the activity of enzymes, receptors, and other proteins. It can also be used to modulate the activity of hormones and other signaling molecules. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be used to modulate the activity of transcription factors, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be easily modified to produce a variety of compounds. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be used to control the release of drugs in the body, which can be useful for drug discovery and drug development. However, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide also has some limitations. For example, it is not very stable and can degrade over time. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be toxic to cells, so it should be used with caution.
Orientations Futures
There are a number of potential future directions for N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide. One potential direction is the development of new drug delivery systems based on N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide. Another potential direction is the development of new drugs that are modified with N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide in order to improve their efficacy and safety. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide could be used to study the effects of drugs on the body, as well as the effects of other compounds on the body. Finally, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide could be used to study the effects of gene expression, as well as the effects of environmental factors on gene expression.
Méthodes De Synthèse
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized through a multi-step reaction. The first step involves the reaction of piperidine-1-carbonyl chloride (PCC) with pyrrolidine-1-sulfonyl chloride (PSC) in the presence of a base such as potassium carbonate or sodium carbonate. This reaction produces N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)amide (TBPSA). The second step involves the reaction of TBPSA with benzoyl chloride (BC) in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide.
Applications De Recherche Scientifique
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has a number of applications in scientific research. It has been used in the development of drug delivery systems, as it can be used to control the release of drugs in the body. N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has also been used in biochemical and physiological studies, as it can be used to study the effects of drugs on the body. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used in drug development, as it can be used to modify the structure of drugs in order to improve their efficacy and safety.
Propriétés
IUPAC Name |
N-tert-butyl-N-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-21(2,3)24(20(26)22-13-5-4-6-14-22)19(25)17-9-11-18(12-10-17)29(27,28)23-15-7-8-16-23/h9-12H,4-8,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHRKFPHFUNEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485020.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)




